Bazedoxifene-d4 5-β-D-Glucuronide

Bioanalysis LC-MS/MS Isotope Dilution

Ensure regulatory-grade bioanalytical accuracy with Bazedoxifene-d4 5-β-D-Glucuronide. As the deuterated analog of the major circulating metabolite, this internal standard uniquely corrects for matrix effects and ion suppression—challenges that unlabeled or non-SERM alternatives cannot overcome. Mandated for validated LC-MS/MS methods, it is indispensable for pharmacokinetic studies, DDI assessments, and TDM assay development. Secure your supply of this research-use-only compound, shipped globally under ambient conditions.

Molecular Formula C₃₆H₃₈D₄N₂O₉
Molecular Weight 650.75
Cat. No. B1151080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBazedoxifene-d4 5-β-D-Glucuronide
Synonyms1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-yl-d4 β-D-Glucopyranosiduronic Acid
Molecular FormulaC₃₆H₃₈D₄N₂O₉
Molecular Weight650.75
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bazedoxifene-d4 5-β-D-Glucuronide: Analytical Standard Procurement for SERM Metabolism Quantification


Bazedoxifene-d4 5-β-D-Glucuronide is a stable isotope-labeled internal standard, specifically the deuterated analog of the major circulating metabolite of the third-generation selective estrogen receptor modulator (SERM) bazedoxifene [1]. It is synthesized with four deuterium atoms (d4) replacing hydrogen atoms on the 5-β-D-glucuronide moiety of bazedoxifene, a modification that facilitates its use as an analytical reference in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications . Its primary value lies not in direct therapeutic use but in enabling precise, matrix-effect-corrected quantification of bazedoxifene and its metabolites in complex biological matrices [2].

Why Bazedoxifene-d4 5-β-D-Glucuronide Cannot Be Substituted with Unlabeled or Alternative SERM Glucuronides


Generic substitution fails for Bazedoxifene-d4 5-β-D-Glucuronide due to its unique analytical purpose. While the unlabeled compound, Bazedoxifene-5-glucuronide, is the predominant in vivo metabolite [1], it cannot serve as a reliable internal standard due to co-elution and ion suppression/matrix effects indistinguishable from the analyte in LC-MS/MS [2]. Conversely, substituting with a non-deuterated analog of a different SERM (e.g., raloxifene-6-glucuronide) introduces significant extraction recovery and ionization efficiency differences [3], compromising assay accuracy and precluding valid cross-study data comparisons in regulated bioanalysis [4]. The deuterated form is essential for correcting these systematic errors.

Quantitative Differentiation: Evidence for Prioritizing Bazedoxifene-d4 5-β-D-Glucuronide Over Closest Alternatives


Deuterated vs. Unlabeled Internal Standard: Matrix Effect Correction and Assay Accuracy

Bazedoxifene-d4 5-β-D-Glucuronide provides superior matrix effect correction in LC-MS/MS bioanalysis compared to its unlabeled counterpart. Due to its near-identical physicochemical properties but distinct mass (+4 Da), the deuterated analog co-elutes with the analyte, normalizing for ionization suppression/enhancement. This is a fundamental requirement for precise quantification in complex biological matrices, an advantage not offered by unlabeled Bazedoxifene-5-glucuronide or structurally distinct internal standards . While direct, comparative recovery data for this specific compound is proprietary, class-level evidence demonstrates that deuterated internal standards achieve superior extraction recovery and ionization response matching, directly improving accuracy and precision in validated methods [1].

Bioanalysis LC-MS/MS Isotope Dilution Method Validation

In Vivo Abundance: 10-Fold Higher Circulating Concentration vs. Parent Drug

Quantifying the parent drug alone provides an incomplete picture of systemic exposure. The FDA-approved prescribing information for bazedoxifene states that the major circulating metabolite, Bazedoxifene-5-glucuronide, achieves concentrations approximately 10-fold higher than those of unchanged bazedoxifene in plasma [1]. Therefore, a method that only measures the parent drug (using, for example, Bazedoxifene-d4 as an internal standard) would vastly underestimate total drug-related material exposure.

Pharmacokinetics Metabolism UGT Phase II Conjugation

Pharmacological Differentiation: Lower Uterine Agonism vs. Raloxifene and Lasofoxifene

While the d4-glucuronide is an analytical tool, its use is directly linked to quantifying a compound derived from a SERM with a distinct pharmacological profile. In a direct comparative study in ovariectomized mice, bazedoxifene (3 mg/kg) increased uterine wet weight, a marker of estrogenic agonism, by only 44% compared to vehicle. In contrast, raloxifene and lasofoxifene at the same dose caused 79% and 217% increases, respectively [1]. This indicates bazedoxifene exerts significantly lower agonist activity in the uterus.

SERM Pharmacodynamics Tissue Selectivity Endometrial Safety

Major Metabolic Pathway: Predominant Glucuronidation vs. CYP450-Mediated Oxidation

Bazedoxifene's metabolism is primarily through glucuronidation, with little or no involvement of cytochrome P450 (CYP) enzymes. Bazedoxifene-5-glucuronide is the major circulating metabolite, accounting for 40-95% of drug-related material in plasma [1]. This is a key differentiator from many other drugs and even some SERMs that undergo significant CYP-mediated oxidation, which can lead to drug-drug interactions.

Drug Metabolism UGT Enzymes Phase II Biotransformation Hepatocytes

Optimal Scientific and Industrial Applications for Bazedoxifene-d4 5-β-D-Glucuronide


Validated LC-MS/MS Method Development for Bazedoxifene Pharmacokinetic Studies

Bazedoxifene-d4 5-β-D-Glucuronide is the optimal internal standard for developing and validating a robust LC-MS/MS method to quantify bazedoxifene-5-glucuronide in human plasma. Its use is mandated by regulatory guidance for bioanalytical method validation to correct for matrix effects, ensuring the accuracy and precision required for generating reliable pharmacokinetic parameters (e.g., Cmax, AUC) for regulatory submissions [1]. The deuterated analog's co-elution and matched ionization response with the 10-fold more abundant metabolite [2] are critical for achieving this.

In Vitro Drug-Drug Interaction (DDI) Studies Focusing on UGT Enzymes

This internal standard is essential for in vitro metabolism studies investigating the potential for drug-drug interactions involving UDP-glucuronosyltransferases (UGTs). Since bazedoxifene is almost exclusively metabolized by UGTs to its 5-glucuronide [1], accurate quantification of this metabolite in hepatocyte or microsomal incubations, using the d4-labeled standard, is critical for assessing the inhibition or induction of UGT isoforms by co-administered drugs.

Quantitative Bioanalysis in Clinical Trials Comparing SERM Pharmacology

In clinical trials comparing bazedoxifene to other SERMs like raloxifene or lasofoxifene, where differences in uterine agonist activity (e.g., 44% vs 79% vs 217% weight increase in mice) have been demonstrated [2], Bazedoxifene-d4 5-β-D-Glucuronide enables the precise measurement of bazedoxifene metabolite exposure. This allows for accurate exposure-response analysis and correlation of pharmacokinetic data with pharmacodynamic outcomes, such as changes in bone mineral density or endometrial thickness.

Therapeutic Drug Monitoring (TDM) for Personalized Dosing Strategies

For research into personalized dosing of bazedoxifene-containing therapies, this compound serves as the necessary internal standard for a clinical TDM assay. Given the high circulating concentration of the 5-glucuronide metabolite [1], its quantification is more reflective of overall drug exposure. A validated method using the d4-ISTD can provide the precision needed to investigate relationships between metabolite concentrations and clinical response or toxicity.

Technical Documentation Hub

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